molecular formula C25H24ClN7O3 B2622757 N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide CAS No. 1015894-03-7

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide

Cat. No.: B2622757
CAS No.: 1015894-03-7
M. Wt: 505.96
InChI Key: FRTZPMTXUBLKPV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN7O3/c1-15-12-16(2)32(29-15)11-10-22-28-24-18-6-4-5-7-20(18)31(25(35)33(24)30-22)14-23(34)27-19-13-17(26)8-9-21(19)36-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,27,34)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTZPMTXUBLKPV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=[NH+]2)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN7O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazoloquinazoline structure, followed by the introduction of the pyrazole and acetamide groups. Key steps include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of the Pyrazole Group: The pyrazole moiety is introduced through a nucleophilic substitution reaction, where the pyrazole ring is attached to the ethyl chain.

    Introduction of the Acetamide Group: The final step involves the acylation of the intermediate compound to form the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.

    Materials Science: The compound’s properties may be exploited in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]acetamide: shares structural similarities with other triazoloquinazoline derivatives, which also exhibit diverse biological activities.

    Other Pyrazole-Containing Compounds: Compounds containing the pyrazole ring are known for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

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